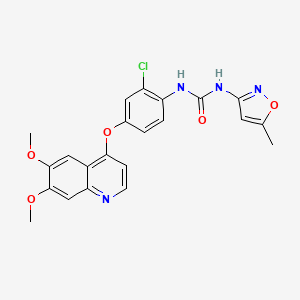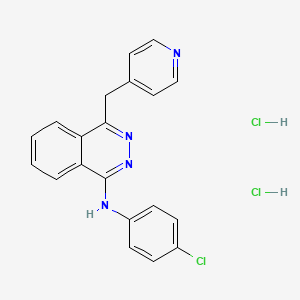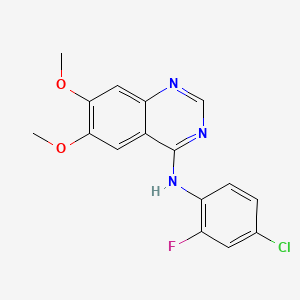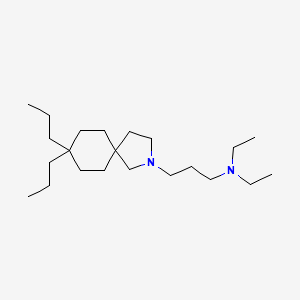
MK-1775
概要
説明
アダボセルチブは、開発コードAZD1775およびMK-1775としても知られている、実験的な抗がん剤候補です。これは、細胞周期の調節とDNA損傷修復に重要な役割を果たすチロシンキナーゼWEE1の低分子阻害剤です。 アダボセルチブは、抗腫瘍増殖感受性活性を示しており、がん治療の有望な候補となっています .
In Vivo
Adavosertib has been studied in a number of in vivo models of cancer. In a mouse model of breast cancer, Adavosertib was found to inhibit tumor growth and metastasis, and to increase survival. Adavosertib has also been studied in a human xenograft model of prostate cancer, where it was found to inhibit tumor growth and increase survival.
In Vitro
Adavosertib has been studied in a variety of in vitro models of cancer. In a cell line model of breast cancer, Adavosertib was found to inhibit cell proliferation and induce apoptosis. In a cell line model of prostate cancer, Adavosertib was found to inhibit cell proliferation, induce apoptosis, and reduce cell migration.
作用機序
アダボセルチブは、WEE1チロシンキナーゼを選択的に阻害することにより効果を発揮します。WEE1キナーゼは、サイクリン依存性キナーゼ1(CDK1)をリン酸化して不活性化し、DNA損傷が修復されるまで細胞が有糸分裂に入らないようにします。WEE1を阻害することにより、アダボセルチブはこのチェックポイントを破壊し、DNA修復メカニズムが欠損しているがん細胞で早期有糸分裂の開始と細胞死を引き起こします。 このメカニズムにより、アダボセルチブは、ゲノム不安定性の高い腫瘍に対して特に有効となります .
類似の化合物:
AZD1775: アダボセルチブの別の名称であり、研究では互換的に使用されます。
This compound: アダボセルチブの別の開発コード。
その他のWEE1阻害剤: PD0166285やthis compound(アダボセルチブの別のコード)などの化合物は、WEE1キナーゼを標的としていますが、効力、選択性、薬物動態特性が異なる場合があります。
独自性: アダボセルチブは、WEE1阻害剤としての高い選択性と効力によって際立っています。 DNA損傷剤に対するがん細胞の感受性を高める能力と、併用療法における有効性により、標的がん治療の分野でユニークで有望な候補となっています .
生物活性
Adavosertib has been found to inhibit cell proliferation and induce apoptosis in a variety of in vitro and in vivo models of cancer. Additionally, Adavosertib has been found to inhibit tumor growth and metastasis in mouse models of cancer.
Biochemical and Physiological Effects
Adavosertib has been found to inhibit the activity of Adavosertib9, leading to the inhibition of gene expression and the inhibition of cell proliferation and the induction of apoptosis. Additionally, Adavosertib has been found to inhibit tumor growth and metastasis in mouse models of cancer.
実験室実験の利点と制限
Adavosertib has a number of advantages for use in laboratory experiments. Adavosertib is an orally available, small molecule inhibitor of Adavosertib9, which makes it easy to use in a variety of in vitro and in vivo experiments. Additionally, Adavosertib has been found to inhibit tumor growth and metastasis in mouse models of cancer, making it a useful tool for studying the effects of Adavosertib9 inhibition in cancer models.
However, there are also some limitations to using Adavosertib in laboratory experiments. Adavosertib is a relatively new compound, and its effects on other cell types and pathways have yet to be fully explored. Additionally, Adavosertib is an expensive compound, which may limit its use in some laboratory experiments.
将来の方向性
For research on Adavosertib include exploring its effects on other cell types and pathways, as well as its potential use in combination with other drugs or therapies. Additionally, further research is needed to explore the potential of Adavosertib as a therapeutic agent for the treatment of a variety of cancers. Other future directions include exploring the potential of Adavosertib as a tool for studying the effects of Adavosertib9 inhibition in other diseases, such as neurodegenerative diseases. Finally, further research is needed to explore the potential of Adavosertib as a biomarker for predicting cancer prognosis and treatment response.
科学的研究の応用
Chemistry: Adavosertib serves as a valuable tool for studying cell cycle regulation and DNA damage repair mechanisms.
Biology: It is used to investigate the role of WEE1 kinase in cellular processes and its implications in cancer biology.
Medicine: Adavosertib is being evaluated in clinical trials for its efficacy in treating various cancers, including ovarian, pancreatic, and head and neck cancers. .
Safety and Hazards
生化学分析
Biochemical Properties
MK-1775 is a potent and selective ATP-competitive inhibitor of the Wee1 kinase . It inhibits Wee1 (IC50 = 5.2 nM) in cell-free assays . It inhibits the phosphorylation of CDC2 at Tyr15 (CDC2Y15), a direct substrate of Wee1 kinase in cell-based assays .
Cellular Effects
This compound treatment leads to the inhibition of Wee1 kinase and reduced inhibitory phosphorylation of its substrate Cdc2 . This compound, when dosed with chemotherapy, abrogates the checkpoint arrest to promote mitotic entry and facilitates tumor cell death . This compound–induced DNA damage occurs without added chemotherapy or radiation in S-phase cells and relies on active DNA replication .
Molecular Mechanism
This compound works by inhibiting the Wee1 kinase, a critical component of the G2/M cell-cycle checkpoint control . This inhibition results in premature mitotic entry and cell death . This compound has been tested in preclinical and clinical studies of human carcinoma to enhance the cytotoxic effect of DNA-damaging agents .
Temporal Effects in Laboratory Settings
This compound treatment at clinically relevant concentrations leads to unscheduled entry into mitosis and initiation of apoptotic cell death in all sarcomas tested . In this compound-treated cells, CDC2 activity was enhanced, as determined by decreased inhibitory phosphorylation of tyrosine-15 residue and increased expression of phosphorylated histone H3, a marker of mitotic entry .
Dosage Effects in Animal Models
Following a single this compound dose of 50 mg/kg in nude mice, time to maximum blood concentration was 1.0 hours, AUC was 29.8 microM·h, and Cmax was 7.8 microM in whole blood and 0.24 microM in brain parenchyma .
Transport and Distribution
The pharmacokinetics of this compound have been studied in Asian patients with advanced solid tumors . Exposure to adavosertib, as determined by pharmacokinetic analysis, in Asian patients was higher than that previously seen in Western patients .
Subcellular Localization
This compound is a small molecule inhibitor of the tyrosine kinase WEE1 . It inhibits Wee1 (IC50 = 5.2 nM) in cell-free assays . It inhibits the phosphorylation of CDC2 at Tyr15 (CDC2Y15), a direct substrate of Wee1 kinase in cell-based assays . This suggests that this compound is likely to be localized in the cell where Wee1 kinase and CDC2 are present, which is in the cytoplasm and nucleus.
準備方法
合成経路と反応条件: アダボセルチブの合成は、市販の出発物質から始まり、複数のステップを含みます。主要なステップには、ピラゾロ[3,4-d]ピリミジン-3-オンコアの形成、続いて最終構造を得るためのさまざまな置換基の導入が含まれます。反応条件は通常、目的の化学変換を確実にするために、有機溶媒、触媒、および制御された温度の使用を含みます。
工業生産方法: アダボセルチブの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスは、効率、収率、および純度のために最適化されています。 これには、大規模反応器の使用、反応パラメータの正確な制御、および結晶化やクロマトグラフィーなどの精製技術が含まれており、製薬用途に適した高純度のアダボセルチブが得られます .
化学反応の分析
反応の種類: アダボセルチブは、以下を含むさまざまな化学反応を起こします。
酸化: アダボセルチブは、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、分子内の特定の官能基を変更することができます。
置換: 置換反応は、コア構造にさまざまな置換基を導入することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 置換反応は、制御された条件下で求核剤または求電子剤をしばしば含みます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、置換反応はさまざまな官能基を導入して、アダボセルチブの薬理学的特性を変更する可能性があります .
4. 科学研究への応用
化学: アダボセルチブは、細胞周期の調節とDNA損傷修復メカニズムを研究するための貴重なツールとして役立ちます。
生物学: これは、細胞プロセスにおけるWEE1キナーゼの役割とそのがん生物学における意味を調査するために使用されます。
医学: アダボセルチブは、卵巣がん、膵臓がん、頭頸部がんなど、さまざまながんの治療における有効性を臨床試験で評価されています。 .
産業: 製薬業界は、アダボセルチブを標的としたがん治療の可能性を探求しており、製剤と送達方法を最適化するための継続的な研究が行われています.
特性
IUPAC Name |
1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N8O2/c1-5-13-34-25(36)21-18-28-26(29-19-9-11-20(12-10-19)33-16-14-32(4)15-17-33)31-24(21)35(34)23-8-6-7-22(30-23)27(2,3)37/h5-12,18,37H,1,13-17H2,2-4H3,(H,28,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWJAKQVGHWELA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=CC=C1)N2C3=NC(=NC=C3C(=O)N2CC=C)NC4=CC=C(C=C4)N5CCN(CC5)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30241868 | |
| Record name | Adavosertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30241868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955365-80-7 | |
| Record name | MK 1775 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=955365-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MK 1775 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0955365807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-1775 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11740 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adavosertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30241868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADAVOSERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2T6HJX3I3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




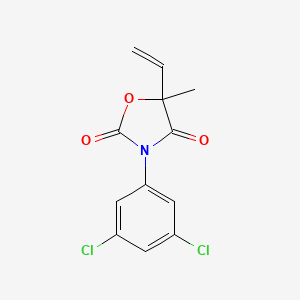
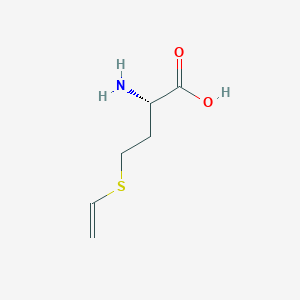
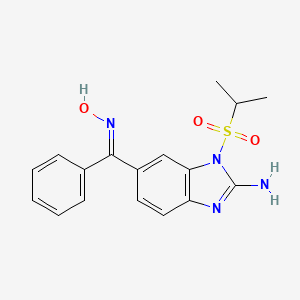

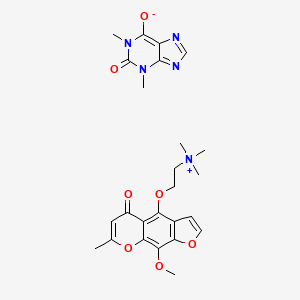
![3-[[3-[(5-carbamimidoyl1H-indole-2-carbonyl)amino]benzoyl]amino]-3-phenylpropanoic acid](/img/structure/B1683837.png)
![6-methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B1683838.png)

